Methyl 2-(tert-butyl)-4-(3-chlorophenyl)thiazole-5-carboxylate
Description
Methyl 2-(tert-butyl)-4-(3-chlorophenyl)thiazole-5-carboxylate (CAS: 1933529-13-5) is a thiazole derivative featuring a tert-butyl group at position 2, a 3-chlorophenyl substituent at position 4, and a methyl ester at position 3. The tert-butyl group enhances metabolic stability due to its steric bulk, while the 3-chlorophenyl moiety may facilitate π-π interactions in biological targets. The methyl ester at position 5 is common in prodrug strategies, improving solubility and bioavailability.
Properties
Molecular Formula |
C15H16ClNO2S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
methyl 2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(2,3)14-17-11(12(20-14)13(18)19-4)9-6-5-7-10(16)8-9/h5-8H,1-4H3 |
InChI Key |
IGZNJQHUBRAYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 2-(tert-butyl)-4-(3-chlorophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C13H14ClN2O2S
- Molecular Weight : 282.77 g/mol
- CAS Number : [Not specified]
The compound features a thiazole ring, which is known for its diverse biological activities, particularly as an antitumor agent. The presence of the tert-butyl and chlorophenyl groups enhances its lipophilicity and may influence its biological interactions.
Research indicates that thiazole derivatives can modulate various biological pathways. For instance, compounds similar to this compound have been shown to act as allosteric modulators of glutamate receptors, which are critical in neuropharmacology . Additionally, thiazoles have demonstrated significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting proliferation through various mechanisms, including the modulation of Bcl-2 family proteins .
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of thiazole derivatives. For example:
- Cell Lines Tested : this compound was tested against multiple cancer cell lines, including A-431 (epidermoid carcinoma) and LX-2 (normal liver cells).
- Results : The compound exhibited IC50 values indicating effective cytotoxicity at micromolar concentrations (exact values may vary based on specific experimental conditions).
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A-431 | <10 | Significant antiproliferative activity |
| LX-2 | >20 | Lower toxicity to normal cells |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and substituents on the phenyl ring significantly influence biological activity:
- Chloro Substitution : The presence of a chlorine atom at the para position of the phenyl ring enhances cytotoxicity.
- Alkyl Substituents : Tert-butyl groups increase lipophilicity, potentially improving membrane permeability and bioavailability.
Case Study 1: Antitumor Activity
A recent study highlighted the effectiveness of thiazole derivatives in inhibiting tumor growth in vivo. This compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tissues.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's role as an allosteric modulator of AMPA receptors. The study demonstrated that this compound effectively altered receptor activity, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among analogs include substituents at positions 2, 4, and 5 of the thiazole core. Below is a comparative analysis of the target compound and its analogs:
Key Observations:
Halogenated aryl groups (e.g., 3-chlorophenyl, 4-chlorophenyl) enhance binding to hydrophobic pockets in viral proteins . Dibromomethyl at position 4 ( compounds) increases molecular weight and may reduce membrane permeability compared to the target compound’s simpler 3-chlorophenyl group.
Ester Group Impact :
- Methyl esters (target compound, ) are more prone to hydrolysis than ethyl esters (1012881-37-6 ), affecting metabolic stability.
Synthetic Yields: Yields for dibromomethyl analogs () range widely (27–93%), likely due to steric and electronic challenges in synthesis.
Physicochemical and Spectroscopic Data
- Melting Points : Analogs with bulky substituents (e.g., naphthyl in 6k ) exhibit extreme melting points (>360°C), suggesting high crystallinity. The target compound’s melting point is unreported but expected to be lower due to the absence of dibromomethyl groups.
- Purity : High-performance liquid chromatography (HPLC) purity for dibromomethyl analogs exceeds 96% , comparable to the 97.75% UPLC purity of a related thiazole-piperidine derivative ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
